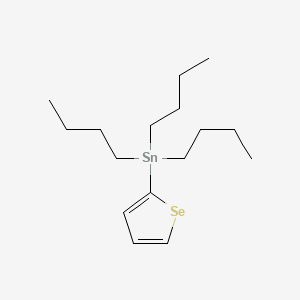
Tributyl(selenophen-2-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(selenophen-2-yl)stannane is an organometallic compound with the chemical formula C16H30SeSn and a molecular weight of 420.08 g/mol . It is a colorless to pale yellow liquid that is highly volatile and combustible. This compound is primarily used as a reagent in organic synthesis, particularly in nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(selenophen-2-yl)stannane is typically synthesized through organometallic chemistry reactions. The process begins with the synthesis of metal selenides, which are then reacted with organotin reagents to produce the target compound . One common method involves dissolving selenophene in dry tetrahydrofuran (THF) under an argon atmosphere. The solution is cooled to -78°C, and n-butyllithium in hexane is added dropwise. The mixture is then warmed to room temperature and stirred overnight. The resulting product is extracted with petroleum ether and dried over anhydrous sodium sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Tributyl(selenophen-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenophen-2-yl derivatives.
Reduction: It can be reduced to form selenophen-2-yl stannane.
Substitution: It is commonly used in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve halides and other electrophiles.
Major Products
The major products formed from these reactions include various selenophen-2-yl derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
Tributyl(selenophen-2-yl)stannane has several applications in scientific research:
Mechanism of Action
The mechanism by which tributyl(selenophen-2-yl)stannane exerts its effects involves the formation of carbon-selenium bonds through nucleophilic substitution reactions. The compound acts as a nucleophile, attacking electrophilic centers in target molecules. This process is facilitated by the presence of the tin atom, which stabilizes the intermediate species formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
Tributyl(thiophen-2-yl)stannane: Similar in structure but contains sulfur instead of selenium.
Tributyl(2-thiophenyl)tin: Another sulfur-containing analog.
Uniqueness
Tributyl(selenophen-2-yl)stannane is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and stability, making them valuable in specific synthetic applications .
Properties
Molecular Formula |
C16H30SeSn |
|---|---|
Molecular Weight |
420.1 g/mol |
IUPAC Name |
tributyl(selenophen-2-yl)stannane |
InChI |
InChI=1S/C4H3Se.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; |
InChI Key |
MPJBMKJMBMKPMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)
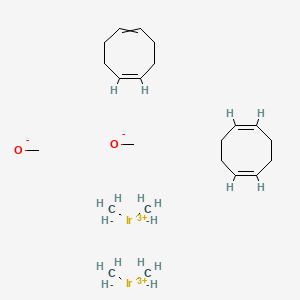
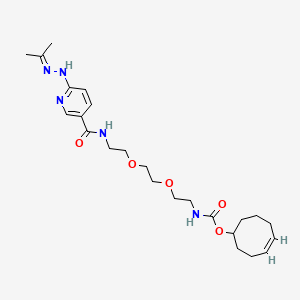
![2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone](/img/structure/B11927414.png)
![oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate](/img/structure/B11927422.png)
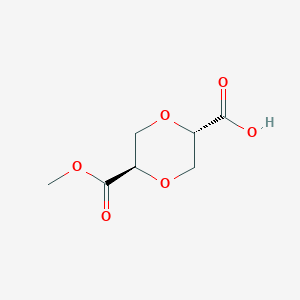
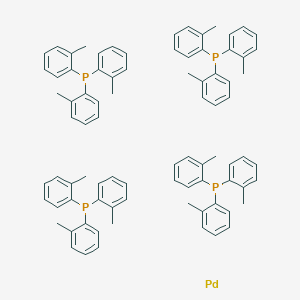
![3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)
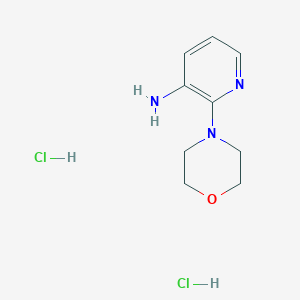

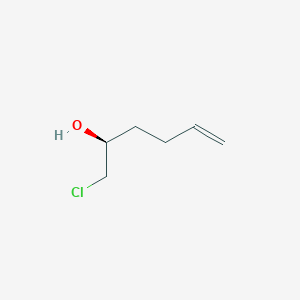
![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)
